molecular formula C9H12N2O2 B1338281 2-(Isopropylamino)isonicotinic acid CAS No. 77314-51-3

2-(Isopropylamino)isonicotinic acid

Cat. No. B1338281
CAS RN: 77314-51-3
M. Wt: 180.2 g/mol
InChI Key: RDXOHTUCDYEDPE-UHFFFAOYSA-N
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Description

2-(Isopropylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Scientific Research Applications

  • Pharmacological Applications : A study by Smirnova et al. (1999) found that isopropylamides of 2-arylamino5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are related to 2-(Isopropylamino)isonicotinic acid, exhibit multiple types of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsive properties (Smirnova et al., 1999).

  • Photocatalytic Activity : Wang and Li (2022) synthesized a compound using isonicotinic acid that demonstrated significant photocatalytic activity. This property was specifically observed in the degradation of Rhodamine B under UV light irradiation (Wang & Li, 2022).

  • Electrochemical Applications : The electrochemical behavior of isonicotinic acid and its derivatives has been a subject of study. For instance, Mathieu, Meunier‐Prest, and Laviron (1997) examined the electrochemical reduction of isonicotinic acid in aqueous medium, shedding light on its reduction mechanisms and potential applications in electrochemistry (Mathieu, Meunier‐Prest, & Laviron, 1997).

  • Metal-Organic Frameworks (MOFs) : Pichon, Lazuen-Garay, and James (2006) reported the solvent-free mechanochemical synthesis of a microporous metal–organic framework using isonicotinic acid. This process suggests a new method for creating MOFs, which are important in gas storage, separation, and catalysis (Pichon, Lazuen-Garay, & James, 2006).

  • Chemical Synthesis and Reactivity : The reactivity of isonicotinic acid N-oxide in chemical synthesis was explored by Huo, Kosugi, and Yamamoto (2008), who developed a method for the α-cyanation of isonicotinic acid N-oxide. This methodology is valuable in synthesizing complex organic compounds, like xanthine oxidoreductase inhibitors (Huo, Kosugi, & Yamamoto, 2008).

  • Environmental Applications : Ren et al. (2013) utilized isonicotinic acid as a functional monomer in the preparation of a Mo(VI) oxy ion-imprinted particle for selective recognition and removal of molybdenum(VI) from water, demonstrating its potential in environmental remediation (Ren et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-(Isopropylamino)isonicotinic acid, a derivative of isoniazid, is the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major global health concern . The compound specifically targets the catalase-peroxidase enzyme and Enoyl- [acyl-carrier-protein] reductase [NADH] , which are essential for the survival and virulence of the bacteria .

Mode of Action

This compound is a prodrug and needs to be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . This results in the disruption of the cell wall, leading to the death of the bacteria . The compound is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Biochemical Pathways

The compound affects the mycolic acid synthesis pathway . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the cell wall, leading to bacterial death .

Pharmacokinetics

The compound is readily diffused into all body fluids and cells . About 75% to 95% of a single dose is excreted in urine within 24 hours, mostly as metabolites . The main excretory products in humans result from enzymatic acetylation (acetyl isoniazid) and enzymatic hydrolysis (isonicotinic acid) .

Result of Action

The action of this compound leads to the death of the Mycobacterium tuberculosis bacteria . This results in the cessation of the disease progression and the eventual recovery of the patient .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it can impact the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can also influence the compound’s action through potential interactions .

properties

IUPAC Name

2-(propan-2-ylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)11-8-5-7(9(12)13)3-4-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXOHTUCDYEDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542337
Record name 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77314-51-3
Record name 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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